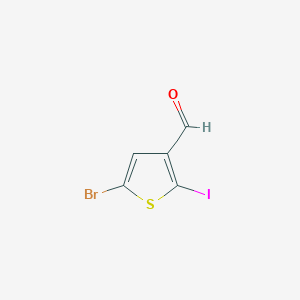

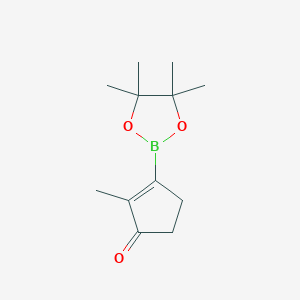

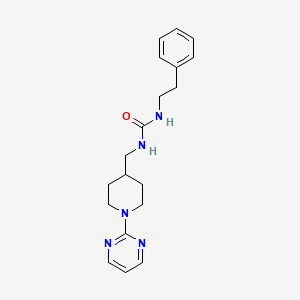

![molecular formula C21H17N3O B2995280 N-[3-(1H-苯并咪唑-2-基)苯基]-2-甲基苯甲酰胺 CAS No. 404831-36-3](/img/structure/B2995280.png)

N-[3-(1H-苯并咪唑-2-基)苯基]-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have been used as allosteric activators of human glucokinase, which has significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions . For instance, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been analyzed using X-ray crystal structure analysis . The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions . For example, compounds 10e and 11s showed prominent growth inhibition at 10 –5 M concentration against various cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques . For example, it has been reported that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

Anticancer Activity

Benzimidazole derivatives have been studied for their potential in cancer therapy. The presence of the benzimidazole moiety can contribute to significant antitumor properties. For instance, compounds synthesized with benzimidazole structures have been evaluated for anticancer activity against various cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) using assays like the MTT assay . The compound could potentially be explored for similar applications in oncological research.

Antidiabetic Activity

The benzimidazole core is also present in molecules that act as allosteric activators of human glucokinase, which is a promising target for the treatment of type-2 diabetes (T2D). Some benzimidazole derivatives have shown significant hypoglycemic effects and have been assessed for their ability to activate glucokinase, which is crucial in glucose metabolism . Research into the specific compound could yield new insights into glucose regulation and T2D management.

Organic Electronics

Benzimidazole derivatives have found applications in the field of organic electronics. For example, certain compounds are used as n-type dopants for semiconductors like C60 fullerene in organic and printed electronics. They have also been utilized in organic thin-film transistors (OTFTs) . Investigating the electronic properties of “N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” could lead to the development of new materials for electronic applications.

Optoelectronic Devices

In optoelectronics, benzimidazole compounds are often used as electron transport layer materials due to their electron-deficient nature. They serve as host materials for both fluorescent and phosphorescent light-emitting systems, thanks to their low LUMO energy levels . The subject compound could be explored for its potential use in the fabrication of optoelectronic devices.

Therapeutic Agents

The imidazole ring, a key feature of benzimidazole, is known for its broad range of chemical and biological properties. It has been incorporated into various therapeutic agents with antibacterial, antiviral, anti-inflammatory, and antifungal activities . The compound may hold potential as a versatile therapeutic agent due to its structural similarity to other active benzimidazole derivatives.

Ligands and Functional Materials

Benzimidazole derivatives are also used as organic ligands due to their ability to coordinate with metals, which is valuable in catalysis and material science. Additionally, they have applications as functional materials, including fluorescent whitening dyes and materials with unique photophysical and photoelectric properties . The compound could be investigated for its ligand properties and functionality in material science applications.

作用机制

Target of Action

Benzimidazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with various targets in the body, leading to their diverse pharmacological effects . For instance, some benzimidazole derivatives have been found to activate human glucokinase (GK), an enzyme that plays a key role in the regulation of carbohydrate metabolism .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biochemical pathways due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can affect the carbohydrate metabolism pathway .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a wide range of effects due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can help regulate blood glucose levels .

Action Environment

Benzimidazole derivatives have been reported to be generally considered air stable and thermally stable up to 200 °C .

安全和危害

The safety and hazards associated with benzimidazole derivatives depend on their specific chemical structures and biological activities . For instance, it has been reported that some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

The future directions for the research and development of benzimidazole derivatives could include the design and synthesis of newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety . Additionally, further studies could focus on the development of new drugs that overcome the problems of antimicrobial resistance .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZUSCRJGATZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

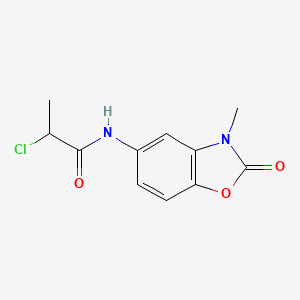

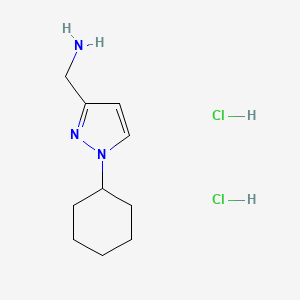

![4-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2995201.png)

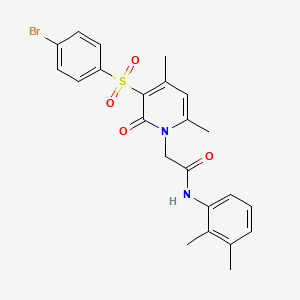

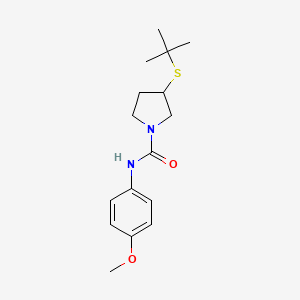

![N-allyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2995206.png)

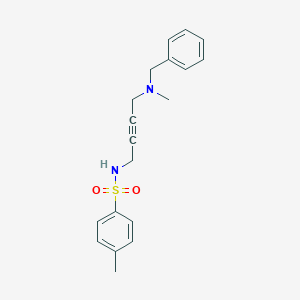

![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)